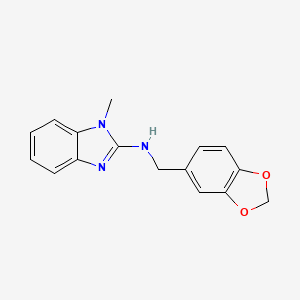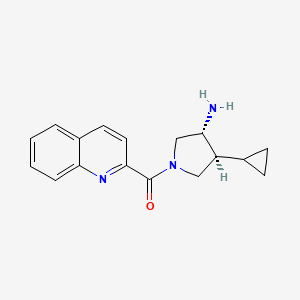
1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is also known as F-Phenmetrazine or 3-FPM and is a member of the phenylmorpholine class of compounds. It has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine is complex and not fully understood. It is known to act as a dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. This has been linked to its potential use as a treatment for various neurological disorders, such as Parkinson's disease and ADHD. It is also believed to act as a serotonin reuptake inhibitor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine has a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which can lead to a range of effects, including increased alertness, improved mood, and decreased appetite. It has also been found to have analgesic, anxiolytic, and antidepressant effects, and has potential as a treatment for drug addiction.
Advantages and Limitations for Lab Experiments
1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying the role of dopamine and serotonin in the brain. It also has potential as a treatment for various neurological disorders, which makes it a promising candidate for further research. However, one limitation is that it has been associated with a range of adverse effects, particularly in relation to its use as a recreational drug. This means that caution must be taken when using it in lab experiments, and further research is needed to fully understand its potential risks and benefits.
Future Directions
There are several future directions for research on 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine. Some possible areas of research include:
1. Further studies on its mechanism of action: Although the mechanism of action of 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine is well understood, further research is needed to fully understand its effects on dopamine and serotonin in the brain.
2. Development of new treatments for neurological disorders: 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine has potential as a treatment for various neurological disorders, such as Parkinson's disease and ADHD. Further research is needed to develop new treatments based on this compound.
3. Studies on its potential toxicological effects: 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine has been associated with a range of adverse effects, particularly in relation to its use as a recreational drug. Further research is needed to fully understand its potential risks and benefits.
4. Development of new analogues: 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine is a member of the phenylmorpholine class of compounds. Further research is needed to develop new analogues with improved pharmacological properties and reduced risk of adverse effects.
Synthesis Methods
The synthesis of 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine is a complex process that involves several steps. The starting material for the synthesis is phenylacetone, which is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. This thiosemicarbazone is then treated with hydrochloric acid to form the corresponding hydrochloride salt. The hydrochloride salt is then reacted with 3-fluorobenzaldehyde and dimethylamine to form the final product, 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine.
Scientific Research Applications
1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. Some of the areas of scientific research where 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine has been studied include:
1. Neuroscience: 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine has been found to act as a dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. This has led to its potential use as a treatment for various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
2. Pharmacology: 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine has been found to have a range of pharmacological effects, including analgesic, anxiolytic, and antidepressant effects. It has also been found to have potential as a treatment for drug addiction.
3. Toxicology: 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine has been studied for its potential toxicological effects, particularly in relation to its use as a recreational drug. It has been found to have similar effects to other stimulant drugs, such as cocaine and amphetamines, and has been associated with a range of adverse effects, including cardiovascular and psychiatric effects.
properties
IUPAC Name |
2-(dimethylamino)-2-(3-fluorophenyl)-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2OS/c1-16(2)13(11-4-3-5-12(15)10-11)14(18)17-6-8-19-9-7-17/h3-5,10,13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRLBDXYQJNVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC=C1)F)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5684204.png)
![3-cyclopropyl-1-(3,4-difluorophenyl)-5-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684207.png)


![7-cyclopentyl-2-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5684224.png)

![(3R*,4R*)-N-(cyclohexylmethyl)-3-(hydroxymethyl)-4-[(4-methyl-1-piperazinyl)methyl]-1-pyrrolidinecarboxamide](/img/structure/B5684233.png)
![1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684237.png)
![9-[(2-ethylpyrimidin-5-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684240.png)
![5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5684255.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5684265.png)
![1-ethyl-3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5684272.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate](/img/structure/B5684275.png)
![1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5684282.png)